molecular formula C14H9Cl2NO2 B15175741 2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- CAS No. 104940-98-9

2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)-

Katalognummer: B15175741
CAS-Nummer: 104940-98-9
Molekulargewicht: 294.1 g/mol
InChI-Schlüssel: KAMOAYYBFYSCEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a pyridinone ring substituted with chlorine and a 4-chlorobenzoyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- typically involves the reaction of 5-chloro-2(1H)-pyridinone with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at room temperature. This method is notable for its clean reaction profile and straightforward procedure .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridinone compounds.

Wissenschaftliche Forschungsanwendungen

2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2(1H)-Pyridinone, 5-chloro-1-(1-(4-methylbenzoyl)ethenyl)
  • 2(1H)-Pyridinone, 5-chloro-1-(1-(4-fluorobenzoyl)ethenyl)
  • 2(1H)-Pyridinone, 5-chloro-1-(1-(4-bromobenzoyl)ethenyl)

Uniqueness

2(1H)-Pyridinone, 5-chloro-1-(1-(4-chlorobenzoyl)ethenyl)- is unique due to the presence of both chlorine and 4-chlorobenzoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

104940-98-9

Molekularformel

C14H9Cl2NO2

Molekulargewicht

294.1 g/mol

IUPAC-Name

5-chloro-1-[3-(4-chlorophenyl)-3-oxoprop-1-en-2-yl]pyridin-2-one

InChI

InChI=1S/C14H9Cl2NO2/c1-9(17-8-12(16)6-7-13(17)18)14(19)10-2-4-11(15)5-3-10/h2-8H,1H2

InChI-Schlüssel

KAMOAYYBFYSCEU-UHFFFAOYSA-N

Kanonische SMILES

C=C(C(=O)C1=CC=C(C=C1)Cl)N2C=C(C=CC2=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.